
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a member of the acetanilide class of compounds and has shown promising results in various studies.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain.
作用機序
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are molecules that play a role in inflammation and pain. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide may also work by blocking the activity of certain ion channels in nerve cells, which can reduce the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has also been shown to reduce fever and to have a local anesthetic effect. Additionally, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to have minimal toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide for lab experiments is its relatively low toxicity and high purity. 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is also easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
将来の方向性
There are many potential future directions for 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide research. One area of interest is its potential use as a treatment for neuropathic pain. Additionally, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide could be studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide is a promising compound that has shown potential as a therapeutic agent in various scientific research applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory conditions. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
合成法
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield 2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide in high purity.
特性
製品名 |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-12-3-5-13(6-4-12)17-16(18)11-20-15-9-7-14(19-2)8-10-15/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
VOKWBMMDRDIFEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



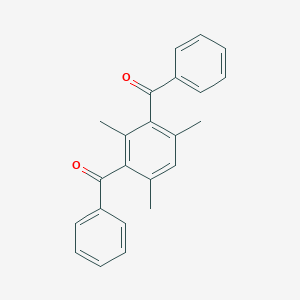

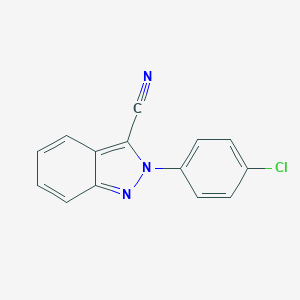
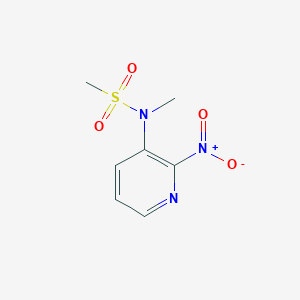


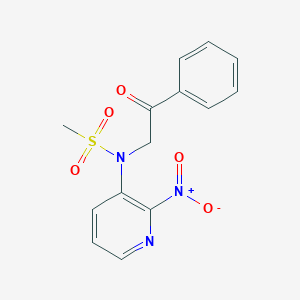

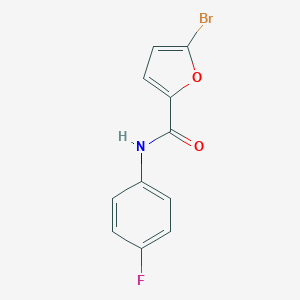

![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)